molecular formula C18H19N3O B11809312 3-(5-(4-(tert-Butyl)phenyl)-1H-1,2,4-triazol-3-yl)phenol

3-(5-(4-(tert-Butyl)phenyl)-1H-1,2,4-triazol-3-yl)phenol

Cat. No.: B11809312
M. Wt: 293.4 g/mol
InChI Key: MZIYQQNOPLVCQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(5-(4-(tert-Butyl)phenyl)-1H-1,2,4-triazol-3-yl)phenol is an organic compound that belongs to the class of phenyltriazoles. This compound is characterized by the presence of a tert-butyl group attached to a phenyl ring, which is further connected to a triazole ring and a phenol group. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-(4-(tert-Butyl)phenyl)-1H-1,2,4-triazol-3-yl)phenol typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The phenol group in the compound can undergo oxidation reactions to form quinones.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Electrophilic reagents such as nitric acid for nitration or bromine for halogenation are commonly used.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of dihydrotriazoles.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

3-(5-(4-(tert-Butyl)phenyl)-1H-1,2,4-triazol-3-yl)phenol has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 3-(5-(4-(tert-Butyl)phenyl)-1H-1,2,4-triazol-3-yl)phenol involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, and other proteins.

    Pathways Involved: The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the biochemical pathways in which the enzyme is involved.

Comparison with Similar Compounds

Similar Compounds

    4-tert-Butylphenol: Similar structure but lacks the triazole ring.

    2,4-Ditert-butylphenol: Contains two tert-butyl groups but lacks the triazole ring.

    3-(4-Amino-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-3-yl)phenol: Contains a pyrazole ring instead of a triazole ring.

Uniqueness

The presence of the triazole ring in 3-(5-(4-(tert-Butyl)phenyl)-1H-1,2,4-triazol-3-yl)phenol imparts unique chemical and biological properties, making it distinct from other similar compounds. This structural feature enhances its potential as a versatile compound in various scientific and industrial applications.

Properties

Molecular Formula

C18H19N3O

Molecular Weight

293.4 g/mol

IUPAC Name

3-[5-(4-tert-butylphenyl)-1H-1,2,4-triazol-3-yl]phenol

InChI

InChI=1S/C18H19N3O/c1-18(2,3)14-9-7-12(8-10-14)16-19-17(21-20-16)13-5-4-6-15(22)11-13/h4-11,22H,1-3H3,(H,19,20,21)

InChI Key

MZIYQQNOPLVCQF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NC(=NN2)C3=CC(=CC=C3)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.